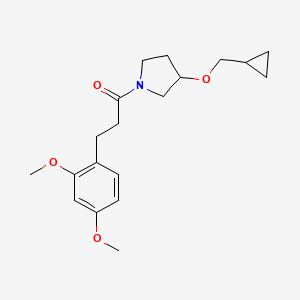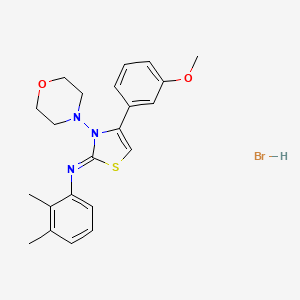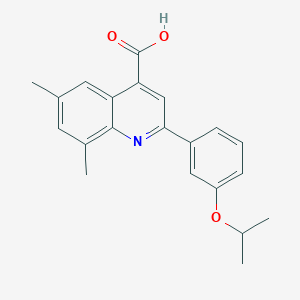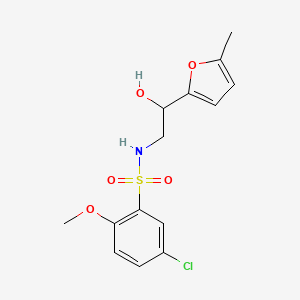
5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the cyclization of precursor compounds . For instance, the synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis
The molecular structure of “5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and mass spectroscopy . Density Functional Theory (DFT) can be used to study the molecular and electronic properties of the synthesized products . The compounds often exhibit a close HOMO–LUMO energy gap .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. They are used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide” can be determined using various techniques. For instance, the molecular weight of a similar compound, “5-Phenyl-2-Ureidothiophene-3-Carboxamide”, is 261.30 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
One study focused on the synthesis of thiophene derivatives, including 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide, for potential anticancer applications. These compounds exhibited good inhibitory activity against four cancer cell lines, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety in their structure (Atta & Abdel‐Latif, 2021).
Immunomodulatory Properties
Another research avenue includes the exploration of butenamide derivatives, including phenylheteroarylbutenamides, for their immunosuppressive activities. These compounds have shown promise in suppressing proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).
Antimicrobial and Docking Studies
Further, derivatives of thiophene-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. This research included molecular docking studies to assess the interaction of these compounds with bacterial and fungal targets (Talupur, Satheesh, & Chandrasekhar, 2021).
Schiff Bases for Antimicrobial Activity
Schiff bases of 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide have been prepared and screened for antimicrobial activity. These compounds showed potential as antibiotics against various Gram-positive and Gram-negative bacteria (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Anti-inflammatory Agents
Research into 5-substituted benzo[b]thiophene derivatives has uncovered compounds with potent anti-inflammatory activity. These findings highlight the potential of thiophene derivatives in the development of new anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).
Safety and Hazards
Zukünftige Richtungen
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Eigenschaften
IUPAC Name |
5-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c20-18(23)15-12-16(14-9-5-2-6-10-14)24-19(15)21-17(22)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVAEDCQVMCPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)






![2-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B2973448.png)


![[1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2973451.png)
![2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2973452.png)
